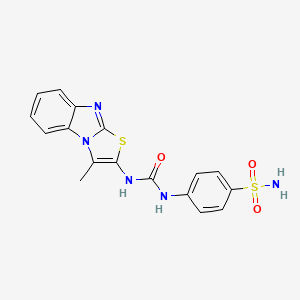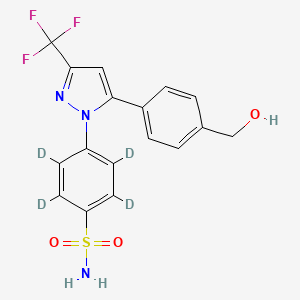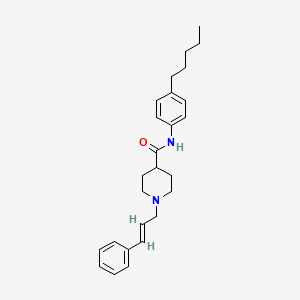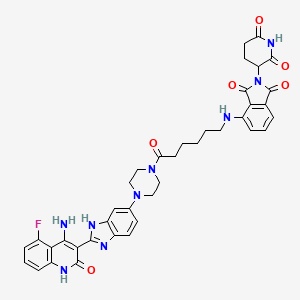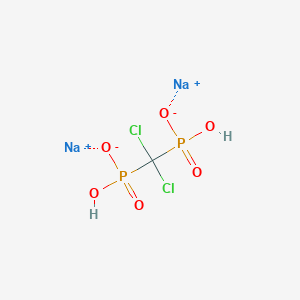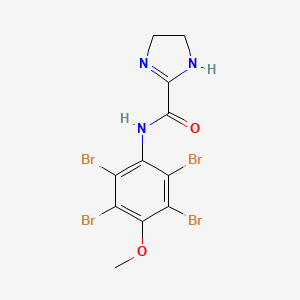
1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4-Tetramethyl-1,3-cyclobutanedione, commonly referred to as TMCB, is an organic compound with the molecular formula C8H12O2. It is a cyclic diketone characterized by the presence of two carbonyl groups attached to a cyclobutane ring. TMCB is known for its stability and unique structural properties, making it a valuable compound in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione typically involves the following steps:
Cracking Reaction: Isobutyric acid or isobutyric anhydride is subjected to a cracking reaction in the presence of an inert gas in a fixed bed cracking reactor. This process generates dimethylketene.
Industrial Production Methods: In industrial settings, the production of TMCB follows a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves:
Dissolution: Dissolving isobutyryl chloride in an organic solvent.
Addition of Reagents: Adding triethylamine and zinc powder while stirring.
Heating and Reflux: Heating the mixture until reflux, followed by cooling and filtering.
Distillation: Distilling under reduced pressure to obtain the distillation substrate.
Hydrogenation: Introducing hydrogen under the action of a catalyst to complete the reaction.
化学反应分析
Types of Reactions: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione undergoes various chemical reactions, including:
Hydrogenation: Catalytic hydrogenation of TMCB to produce 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO).
Oxidation: TMCB can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Hydrogenation: Ru-Sn bimetallic catalysts, hydrogen gas, high pressure, and elevated temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution product.
Major Products:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO): A major product formed through hydrogenation.
Oxidized Derivatives: Products formed through oxidation reactions.
科学研究应用
2,2,4,4-Tetramethyl-1,3-cyclobutanedione has several scientific research applications, including:
作用机制
The mechanism of action of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: TMCB acts as a dual inhibitor of casein kinase 2 (CK2) and ERK8, with an inhibitory concentration (IC50) of 0.5 µM for both enzymes. It also binds to other kinases such as Pim-1, HIPK2, and DYRK1A.
Apoptosis Induction: TMCB induces apoptosis in certain cell lines, such as Jurkat cells, when used at concentrations ranging from 10 to 50 µM.
相似化合物的比较
2,2,4,4-Tetramethyl-1,3-cyclobutanedione can be compared with other similar compounds based on its structure and properties:
Similar Compounds:
Uniqueness:
Structural Stability: TMCB’s cyclic diketone structure provides unique stability and reactivity compared to linear or branched diketones.
Dual Inhibition: Its ability to inhibit multiple kinases simultaneously makes it a valuable compound for research in enzyme inhibition and drug development.
属性
分子式 |
C11H9Br4N3O2 |
|---|---|
分子量 |
534.82 g/mol |
IUPAC 名称 |
N-(2,3,5,6-tetrabromo-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C11H9Br4N3O2/c1-20-9-6(14)4(12)8(5(13)7(9)15)18-11(19)10-16-2-3-17-10/h2-3H2,1H3,(H,16,17)(H,18,19) |
InChI 键 |
AFQUQOBKQLLGLK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=C1Br)Br)NC(=O)C2=NCCN2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


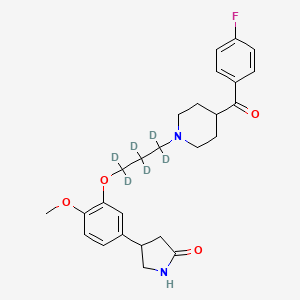
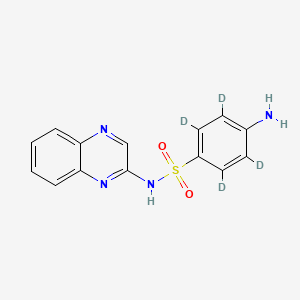

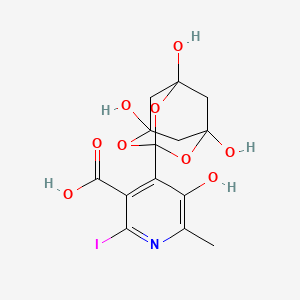
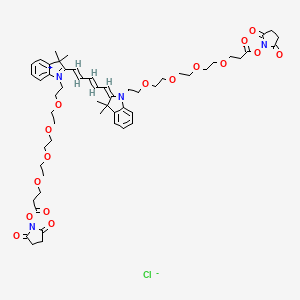
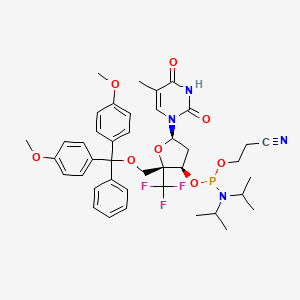
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
